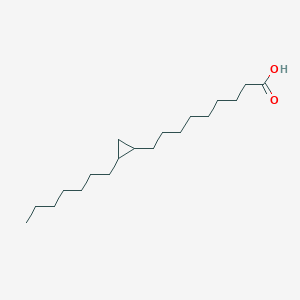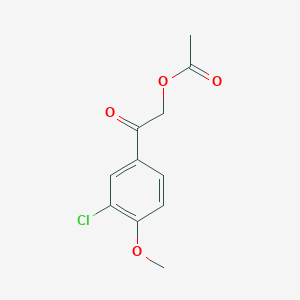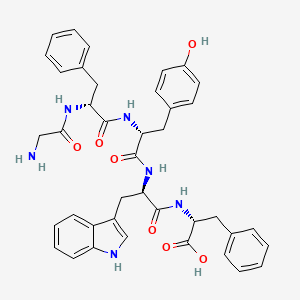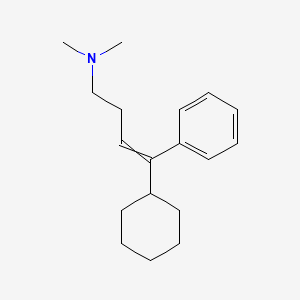
6-(2-Methoxyethenyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Methoxyethenyl)quinoline is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its broad range of pharmaceutical activities, including antiviral, anticancer, and anti-HIV properties . The compound’s structure consists of a quinoline ring with a 2-methoxyethenyl group attached at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 6-(2-Methoxyethenyl)quinoline, can be achieved through various methods. One common approach involves the use of transition-metal catalyzed reactions. For instance, a modified one-pot copper-catalyzed tandem aerobic oxidative cyclization procedure can be employed . This method allows the preparation of polysubstituted quinolines from 2-vinylanilines or 2-arylanilines and 2-methylquinolines via C(sp3)-H/C(sp2)-H bond functionalization using dioxygen as the oxidant .
Industrial Production Methods
Industrial production of quinoline derivatives often involves green and sustainable synthetic approaches. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches aim to minimize waste, reduce energy consumption, and improve the overall efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Methoxyethenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common for quinoline derivatives. For example, halogenation can be achieved using halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
6-(2-Methoxyethenyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its antiviral properties, particularly against HIV.
Industry: Utilized in the development of luminescent materials and sensors.
Mecanismo De Acción
The mechanism of action of 6-(2-Methoxyethenyl)quinoline involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly relevant in the context of antibacterial activity.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
Quinolone: A class of synthetic antibiotics that target bacterial DNA gyrase and topoisomerase IV.
Chloroquine: An antimalarial drug that inhibits hemozoin polymerization.
Uniqueness
6-(2-Methoxyethenyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methoxyethenyl group at the 6-position enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
651025-07-9 |
|---|---|
Fórmula molecular |
C12H11NO |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
6-(2-methoxyethenyl)quinoline |
InChI |
InChI=1S/C12H11NO/c1-14-8-6-10-4-5-12-11(9-10)3-2-7-13-12/h2-9H,1H3 |
Clave InChI |
UWQRXDYJFRFYDO-UHFFFAOYSA-N |
SMILES canónico |
COC=CC1=CC2=C(C=C1)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(dibutylamino)methyl]prop-2-enoate](/img/structure/B12588010.png)



![1-Hexanol, 2-[(phenylamino)oxy]-, (2R)-](/img/structure/B12588036.png)
![5H-Oxazolo[4,5-h][3]benzazepine, 6,7,8,9-tetrahydro-2-methyl-7-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-](/img/structure/B12588042.png)
![2,2'-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B12588050.png)
propanedinitrile](/img/structure/B12588053.png)
![2,2',2''-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane)](/img/structure/B12588061.png)
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12588067.png)
![Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane](/img/structure/B12588080.png)


